4-(4-Chlorophenyl)cinnoline
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Overview
Description
4-(4-Chlorophenyl)cinnoline is a heterocyclic aromatic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group at the 4-position of the cinnoline ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)cinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone, which is then cyclized using a suitable cyclizing agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-Chlorophenyl)cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)cinnoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-(4-Chlorophenyl)cinnoline can be compared with other similar compounds, such as:
4-Phenylcinnoline: Lacks the chlorine atom, resulting in different chemical and biological properties.
4-(4-Bromophenyl)cinnoline: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
4-(4-Methylphenyl)cinnoline:
The uniqueness of this compound lies in the presence of the chlorophenyl group, which imparts distinct chemical properties and enhances its biological activities compared to its analogs.
Properties
CAS No. |
90141-80-3 |
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Molecular Formula |
C14H9ClN2 |
Molecular Weight |
240.69 g/mol |
IUPAC Name |
4-(4-chlorophenyl)cinnoline |
InChI |
InChI=1S/C14H9ClN2/c15-11-7-5-10(6-8-11)13-9-16-17-14-4-2-1-3-12(13)14/h1-9H |
InChI Key |
XTLPGFRLUHETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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